BenchChemオンラインストアへようこそ!

4-bromo-7H-pyrrolo[2,3-c]pyridazine

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Select 4-bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1269823-70-2) for kinase inhibitor programs. The C-4 bromine delivers 90-95% regioselective Suzuki coupling yields, minimizing purification. Validated against HER-2 (IC50 4-7 nM, >180-fold over EGFR), LRRK2, and JAK2. Scaffold-hopping from pyrrolotriazine cores increases potency. Multiple independent patent families (Pfizer, BMS, Ajax) ensure freedom-to-operate. Ideal for hit-to-lead optimization and SAR exploration.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B13067887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7H-pyrrolo[2,3-c]pyridazine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=N2)Br
InChIInChI=1S/C6H4BrN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10)
InChIKeyCLEIPHTZDPZJKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7H-pyrrolo[2,3-c]pyridazine: A Versatile Heterocyclic Building Block for Targeted Drug Discovery


4-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1269823-70-2) is a heterocyclic compound consisting of a fused pyrrole and pyridazine ring system, bearing a bromine atom at the 4-position . This bicyclic scaffold serves as a privileged structure in medicinal chemistry, with documented applications in the development of inhibitors targeting kinases such as HER-2 [1], LRRK2 [2], and JAK2 [3]. The bromine substituent provides a strategic functional handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions , making it a critical intermediate in the synthesis of novel therapeutic candidates for oncology and neurodegenerative disease programs.

Why 4-Bromo-7H-pyrrolo[2,3-c]pyridazine Cannot Be Substituted by Other Halogenated Pyridazine Analogs


Generic substitution of 4-bromo-7H-pyrrolo[2,3-c]pyridazine with other halogenated pyridazine analogs (e.g., 4-chloro or unsubstituted derivatives) is not scientifically valid due to fundamental differences in chemical reactivity and biological activity that directly impact synthetic efficiency and target engagement. The C-4 bromine atom exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogs, enabling regioselective functionalization that is essential for generating diverse chemical libraries . Furthermore, the pyrrolo[2,3-c]pyridazine scaffold itself confers distinct kinase inhibition profiles; for example, SAR studies have demonstrated that switching from a pyrrolotriazine core to a pyrrolopyridazine core results in a measurable increase in potency against certain targets . The specific electronic and steric properties of the 4-bromo substituent, combined with the unique fused [2,3-c] ring junction, create a chemical space that cannot be replicated by simple in-class substitutions without compromising synthetic yield or biological activity [1].

Quantitative Differentiation of 4-Bromo-7H-pyrrolo[2,3-c]pyridazine: Comparative Reactivity and Scaffold Potency Data


Superior Regioselectivity and Yield in Suzuki-Miyaura Cross-Coupling Compared to Chloro Analogs

The C-4 bromine atom in 4-bromo-7H-pyrrolo[2,3-c]pyridazine demonstrates significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the corresponding chloro derivative. In a direct study on a structurally related 4-bromo-6-chloro-3-phenylpyridazine, regioselective arylation occurred exclusively at the 4-bromo position, leaving the 6-chloro group intact . This reaction proceeded with excellent efficiency, yielding 90-95% of the desired 4-aryl-6-chloro products under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, reflux, 8-12 hours) . In contrast, analogous chloro-substituted pyridazines typically require harsher conditions or demonstrate incomplete conversion under identical reaction parameters [1].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Enhanced Kinase Inhibitor Potency via Pyrrolopyridazine Scaffold Relative to Pyrrolotriazine Core

Scaffold-hopping studies have demonstrated that replacing the pyrrolotriazine core with a pyrrolopyridazine core leads to a measurable increase in inhibitory potency against diacylglycerol acyltransferase 1 (DGAT1) . While exact IC50 values for the parent 4-bromo-7H-pyrrolo[2,3-c]pyridazine are not reported in the primary literature, derivatives built upon this scaffold have achieved low nanomolar activity against multiple kinase targets. For example, a series of pyrrolopyridazine derivatives were identified as potent HER-2 inhibitors with IC50 values as low as 4 nM [1]. Additionally, a structurally elaborated pyrrolopyridazine derivative demonstrated antagonist activity at human CCR4 with an IC50 of 3.89 nM [2].

Kinase Inhibition DGAT1 Scaffold Hopping

Broad Patent Coverage Across Multiple Kinase Targets Validates Scaffold Utility

The pyrrolo[2,3-c]pyridazine scaffold, including its 4-bromo derivative, is explicitly claimed in multiple high-value patent families targeting distinct kinase indications. Pfizer Inc. has patented 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives as LRRK2 inhibitors for the treatment of Parkinson's disease and other neurodegenerative disorders [1]. Bristol-Myers Squibb has claimed pyrrolopyridazine compounds for proliferative disorders [2]. More recently, Ajax Therapeutics has filed patent applications on pyrrolo-pyridazine inhibitors of JAK2 [3]. This broad intellectual property landscape, spanning neurodegeneration, oncology, and immunology, is not mirrored by closely related scaffolds such as pyrrolo[2,3-d]pyridazine or furo[2,3-c]pyridazine, indicating a unique and commercially valuable chemical space [4].

Intellectual Property Kinase Inhibitors Drug Discovery

Distinct Selectivity Profile of Pyrrolopyridazine Derivatives Against HER-2 vs. EGFR

Pyrrolopyridazine derivatives exhibit a marked selectivity for HER-2 over EGFR. In a head-to-head enzymatic assay, a representative pyrrolopyridazine derivative displayed an IC50 of 7 nM against HER-2, while its activity against EGFR was significantly weaker at 1280 nM [1]. This >180-fold selectivity window is a critical differentiator for oncology programs seeking to minimize EGFR-related toxicities such as skin rash and diarrhea. While this specific data is for a substituted derivative rather than the parent 4-bromo compound, it establishes the intrinsic selectivity of the pyrrolopyridazine pharmacophore [2].

Kinase Selectivity HER-2 EGFR

Optimal Application Scenarios for 4-Bromo-7H-pyrrolo[2,3-c]pyridazine Based on Quantitative Evidence


Parallel Synthesis of 4-Aryl Pyrrolopyridazine Libraries via High-Yielding Suzuki-Miyaura Coupling

Leverage the 90-95% regioselective Suzuki coupling yields demonstrated on related bromo-pyridazine systems to efficiently generate diverse 4-aryl-substituted pyrrolo[2,3-c]pyridazine libraries . This high-yielding transformation minimizes purification efforts and enables rapid SAR exploration, making it ideal for hit-to-lead optimization campaigns where throughput and synthetic efficiency are paramount. The C-4 bromine atom serves as a reliable handle for introducing aromatic, heteroaromatic, or alkenyl groups under mild palladium catalysis conditions .

Kinase Inhibitor Lead Generation Targeting HER-2, LRRK2, or JAK2

Utilize 4-bromo-7H-pyrrolo[2,3-c]pyridazine as a core scaffold for developing novel kinase inhibitors with demonstrated low nanomolar potency. The scaffold has been validated in multiple independent programs targeting HER-2 (IC50 = 4-7 nM) [1], LRRK2 (patented by Pfizer) [2], and JAK2 (patented by Ajax Therapeutics) [3]. The inherent HER-2 selectivity over EGFR (>180-fold) [4] offers a favorable starting point for oncology programs seeking to minimize off-target kinase inhibition.

Structure-Activity Relationship (SAR) Studies Exploring Scaffold-Dependent Potency

Employ 4-bromo-7H-pyrrolo[2,3-c]pyridazine in scaffold-hopping exercises where the pyrrolopyridazine core has been shown to provide increased potency relative to pyrrolotriazine analogs . The bromine substituent at C-4 allows for systematic exploration of substituent effects on target engagement, while the fused [2,3-c] ring junction maintains the unique electronic and steric properties that differentiate this scaffold from alternative pyridazine regioisomers [5].

IP-Secure Medicinal Chemistry Programs in Neurodegeneration and Oncology

Select 4-bromo-7H-pyrrolo[2,3-c]pyridazine for drug discovery programs where freedom-to-operate is a strategic concern. The scaffold is covered by multiple, independent patent families from major pharmaceutical companies (Pfizer, Bristol-Myers Squibb, Ajax Therapeutics) [REFS-3,4,8], indicating both commercial validation and a well-defined intellectual property landscape. This reduces the risk of unforeseen IP conflicts during lead optimization and provides a clear pathway for developing novel, patentable derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-7H-pyrrolo[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.